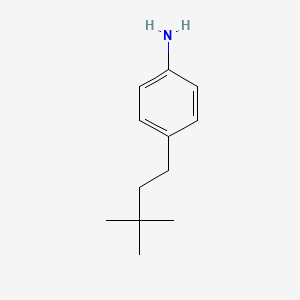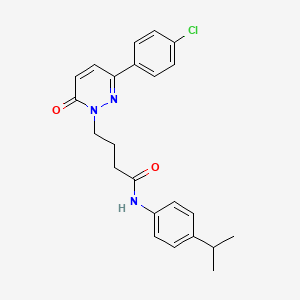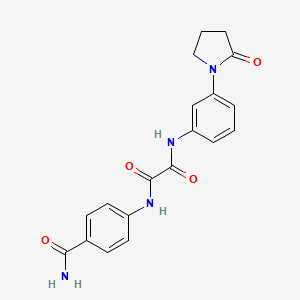
4-(3,3-Dimethylbutyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(3,3-Dimethylbutyl)aniline, also known as 4-(3,3-dimethylbutyl)benzenamine, is an aromatic amine with the molecular formula C12H19N. This compound is characterized by the presence of a benzene ring substituted with an aniline group and a 3,3-dimethylbutyl group. It is used in various fields of research and industry due to its unique chemical properties.
科学的研究の応用
4-(3,3-Dimethylbutyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including dyes and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers for plastics
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that aniline and its derivatives often interact with various enzymes and proteins in the body .
Mode of Action
Aniline and its derivatives are known to interact with their targets, leading to changes in the biochemical processes within the body .
Biochemical Pathways
Aniline and its derivatives are known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that aniline and its derivatives are metabolized in the body, and their bioavailability is influenced by this metabolism .
Result of Action
It is known that aniline and its derivatives can have various effects at the molecular and cellular level .
生化学分析
Biochemical Properties
The biochemical properties of 4-(3,3-Dimethylbutyl)aniline are not well-documented in the literature. It is known that aromatic amines, such as this compound, can interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound is not currently known .
Cellular Effects
The cellular effects of this compound are not well-studied. Aromatic amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on these cellular processes are not currently known.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Aromatic amines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of this compound are not currently known.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that aromatic amines can have stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies . The specific temporal effects of this compound are not currently known.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. It is known that aromatic amines can have threshold effects and can cause toxic or adverse effects at high doses . The specific dosage effects of this compound are not currently known.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Aromatic amines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways involving this compound are not currently known.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. Aromatic amines can interact with transporters or binding proteins, and can affect their localization or accumulation . The specific transport and distribution mechanisms of this compound are not currently known.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-studied. It is known that aromatic amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The specific subcellular localization of this compound is not currently known.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethylbutyl)aniline typically involves the alkylation of aniline with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:
C6H5NH2+(CH3)2CCH2CH2Cl→C6H4(CH3)2CCH2CH2NH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 4-(3,3-Dimethylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as zinc dust and hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Zinc dust (Zn) and hydrochloric acid (HCl).
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation; halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.
類似化合物との比較
Aniline (C6H5NH2): The parent compound of 4-(3,3-Dimethylbutyl)aniline, used in the production of dyes and pharmaceuticals.
N-Methylaniline (C6H5NHCH3): A methylated derivative of aniline with similar chemical properties.
N,N-Dimethylaniline (C6H5N(CH3)2): A dimethylated derivative of aniline, used as a precursor in the synthesis of various organic compounds .
Uniqueness: this compound is unique due to the presence of the bulky 3,3-dimethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
4-(3,3-dimethylbutyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCOWTGXTHSFMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-Methoxy-7-oxaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B2384204.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyazetidin-1-yl)phenyl)acetamide](/img/structure/B2384209.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2384210.png)

![rac-(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B2384212.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2384213.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2384218.png)



![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride](/img/structure/B2384222.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(5-chloro-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2384223.png)

